molecular formula C11H8ClNO3 B12469192 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B12469192
M. Wt: 237.64 g/mol
InChI Key: OOASESUCTUPIKP-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves the cyclization of aniline derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to promote the cyclization reaction, resulting in higher yields and fewer by-products compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell death in microbial and cancer cells. The compound’s hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, disrupting their normal function .

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 6-Methylquinoline-4-carboxylic acid
  • 2-Chloroquinoline-3-carboxylic acid

Comparison: 6-Chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound exhibits enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

6-chloro-3-hydroxy-2-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-5-10(14)9(11(15)16)7-4-6(12)2-3-8(7)13-5/h2-4,14H,1H3,(H,15,16)

InChI Key

OOASESUCTUPIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C(=O)O)O

Origin of Product

United States

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